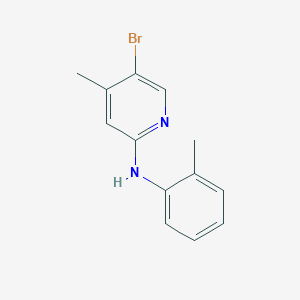
5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine (BMMP) is an aromatic compound that is used in a variety of scientific research applications. It is a member of the pyridinamine family, which is characterized by a nitrogen atom attached to a five-membered ring. BMMP is known to have a variety of biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study : The compound has been utilized in the synthesis of potentially carcinogenic compounds for biological studies. For instance, 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines and potentially carcinogenic, was synthesized from 2,5-pyridinediamine, a related compound (Stavenuiter et al., 1985).
Pharmaceutical Synthesis Applications : This chemical has been applied in synthesizing key pyrimidine precursors for drugs like rosuvastatin. It involves a highly efficient preparation of functionalized 5-methylpyrimidine, with bromination steps integral to the process (Šterk et al., 2012).
Creation of Novel Pyridine Derivatives : Research shows its use in creating new pyridine derivatives through Suzuki cross-coupling reactions. These derivatives have potential applications in chiral dopants for liquid crystals and have shown anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Antiviral Activity : Some compounds synthesized using this chemical have shown inhibitory activity against DNA viruses and retrovirus replication in cell culture, pointing towards potential medical applications (Hocková et al., 2003).
Inhibitors of Enzymatic Activities : The compound has been used in synthesizing inhibitors for enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, indicating its relevance in medical research (Goudgaon et al., 1993).
Corrosion Inhibition Research : Studies include its application in synthesizing compounds for inhibiting carbon steel corrosion, demonstrating its industrial and engineering relevance (El-Lateef et al., 2015).
Antibacterial Activity : Research has been conducted on complexes synthesized using this compound, showing antibacterial activities against various strains, which could be significant in developing new antibiotics (Yu-jie, 2011).
Spectroscopic and Theoretical Studies : The compound has been a subject in spectroscopic characterization and density functional theory studies, aiding in understanding its molecular behavior and potential applications (Vural & Kara, 2017).
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-N-(2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-7-10(2)11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJLBNXACENLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-N-(2-methylphenyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
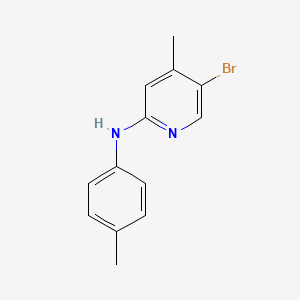
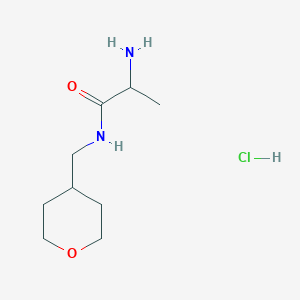
![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
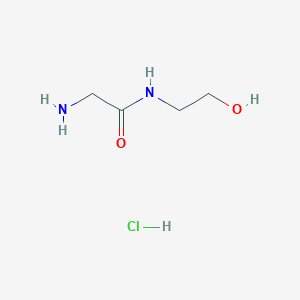
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
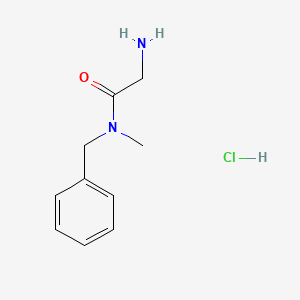
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
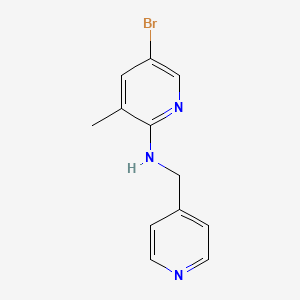
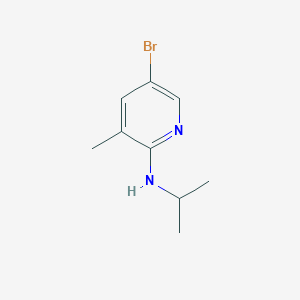
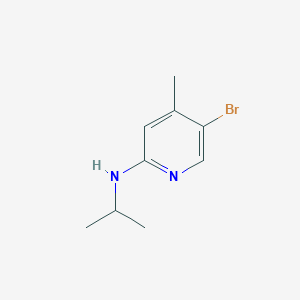
![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)